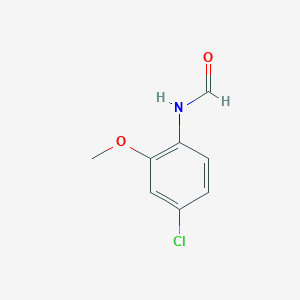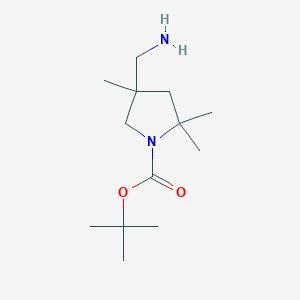![molecular formula C19H20ClN3O4S B2993718 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252878-82-2](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds synthesized from pyrimidine derivatives have been evaluated for their antimicrobial properties. For instance, a series of pyrimidinones and oxazinones, which share structural similarities with the compound , have demonstrated significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (A. Hossan et al., 2012).
Anticancer Activity
The design and synthesis of pyrimidinone derivatives have also been targeted towards anticancer applications. Specific aryloxy groups attached to the pyrimidine ring have shown to inhibit cancer cell growth in several cancer cell lines, indicating the potential of such compounds in cancer therapy (M. M. Al-Sanea et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3-chloro-4-methoxyaniline, followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3-chloro-4-methoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.8 mmol) and 3-chloro-4-methoxyaniline (0.7 g, 3.8 mmol) in dimethylformamide (10 mL) and add triethylamine (0.8 mL, 5.7 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into dichloromethane (50 mL) and extract with water (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (1.0 mL, 10.6 mmol) and triethylamine (1.5 mL, 10.6 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (2 x 50 mL). Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a solution of sodium bicarbonate (0.5 g, 5.9 mmol) in water (5 mL). Stir the reaction mixture at room temperature for 30 minutes.", "Step 6: Separate the layers and wash the organic layer with water (2 x 10 mL). Dry over sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid (yield: 1.0 g, 60%)." ] } | |
Numéro CAS |
1252878-82-2 |
Formule moléculaire |
C19H20ClN3O4S |
Poids moléculaire |
421.9 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
Clé InChI |
YBJAGZNIJLXTRQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



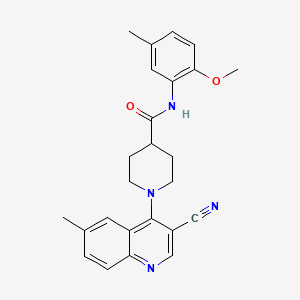
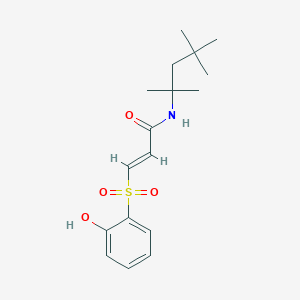

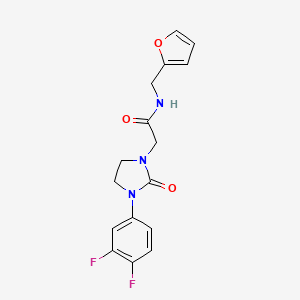


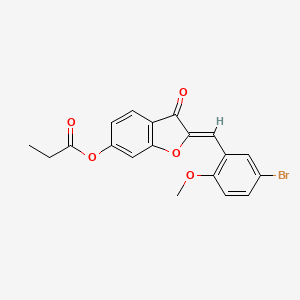
![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)
![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

![2-(4-chlorophenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2993654.png)
![1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2993655.png)
